3-Ethoxy-5-methylphenylboronic acid

Description

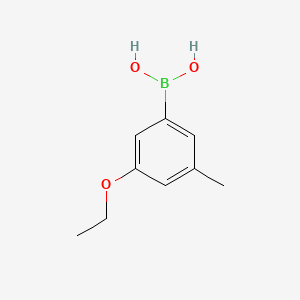

Structure

2D Structure

Properties

IUPAC Name |

(3-ethoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-13-9-5-7(2)4-8(6-9)10(11)12/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSSQITZDLDPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681644 | |

| Record name | (3-Ethoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-05-0 | |

| Record name | B-(3-Ethoxy-5-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Elucidations of 3 Ethoxy 5 Methylphenylboronic Acid

Fundamental Reactivity Principles of Arylboronic Acids

Arylboronic acids are organoboron compounds characterized by a boronic acid group (-B(OH)₂) attached to an aryl substituent. Their chemical behavior is dominated by the electron-deficient nature of the boron atom and its interaction with the aromatic system.

Lewis Acidity and Coordination Chemistry

The boron atom in 3-ethoxy-5-methylphenylboronic acid possesses a vacant p-orbital, rendering it a Lewis acid. This Lewis acidity is a cornerstone of its reactivity, allowing it to accept a pair of electrons from a Lewis base. sdu.dknih.gov In solution, particularly in the presence of nucleophiles such as hydroxide (B78521) ions or other bases, the trigonal planar boronic acid (sp² hybridized boron) can coordinate to form a more stable tetrahedral boronate species (sp³ hybridized boron). researchgate.net The equilibrium between the neutral boronic acid and the anionic boronate is a critical factor in many of its reactions.

The electronic nature of the substituents on the aryl ring significantly influences the Lewis acidity of the boronic acid. Electron-donating groups, such as the ethoxy and methyl groups in this compound, increase the electron density on the boron atom, thereby decreasing its Lewis acidity compared to unsubstituted phenylboronic acid. This effect can influence the equilibrium position between the boronic acid and boronate forms. nih.gov The coordination chemistry of arylboronic acids is not limited to simple bases; they can also interact with diols to form cyclic boronate esters, a reaction often utilized for their protection and purification. wikipedia.orgresearchgate.net

Hydrolysis and Protodeboronation Pathways

A key aspect of the chemistry of arylboronic acids is their susceptibility to certain degradation pathways, primarily hydrolysis of boronate esters and protodeboronation of the boronic acid itself. ed.ac.ukacs.org Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant side reaction that can reduce the yield of desired cross-coupling products. publish.csiro.auresearchgate.net

The stability of arylboronic acids is a complex interplay of electronic effects, steric hindrance, and reaction conditions such as pH and temperature. acs.orgresearchgate.net The rate of protodeboronation is often pH-dependent, with increased rates typically observed under both acidic and basic conditions. cdnsciencepub.comnih.gov

The kinetics of protodeboronation have been extensively studied for a variety of arylboronic acids. acs.orgacs.org The reaction mechanism can vary depending on the specific substrate and conditions. For many arylboronic acids, the reaction proceeds through the arylboronate anion, which is more susceptible to electrophilic attack by a proton source than the neutral boronic acid. ed.ac.ukacs.org The rate of protodeboronation is therefore often correlated with the concentration of the boronate species.

| Factor | Influence on Protodeboronation | Expected Effect for this compound |

| pH | Rate is often pH-dependent, increasing in acidic or basic media. cdnsciencepub.comnih.gov | Similar pH-dependent reactivity is expected. |

| Electron-donating groups | Can increase electron density at the ipso-carbon, potentially increasing susceptibility to electrophilic attack. | The ethoxy and methyl groups may increase the rate of protodeboronation compared to unsubstituted phenylboronic acid. |

| Temperature | Higher temperatures generally increase the reaction rate. | Increased temperature will likely accelerate protodeboronation. |

In the solid state, arylboronic acids often form dimeric or trimeric structures through intermolecular hydrogen bonding between the boronic acid groups. psu.edunih.gov These supramolecular assemblies can significantly influence the stability of the compound by reducing its exposure to atmospheric moisture and other reagents that can promote degradation. The specific packing arrangement is dictated by the substituents on the aryl ring. psu.edu

The crystal structure of this compound would likely exhibit such hydrogen-bonded networks. The ethoxy and methyl groups will influence the crystal packing, which in turn can affect its solid-state stability and dissolution properties. The formation of stable crystalline lattices can be a crucial factor in the long-term storage and handling of this reagent. researchgate.net

Catalytic Cross-Coupling Reaction Mechanisms

Arylboronic acids are most renowned for their application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond between the aryl group of the boronic acid and an organic halide or triflate. yonedalabs.comlibretexts.org

Detailed Mechanistic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. libretexts.orgresearchgate.net The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar'-X) to a low-valent palladium(0) complex (often generated in situ from a palladium(II) precatalyst). This step forms a palladium(II) intermediate (Ar'-Pd(II)-X). yonedalabs.comchemrxiv.org

Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base (e.g., carbonate, phosphate (B84403), or hydroxide). organic-chemistry.org The base converts the boronic acid into the more nucleophilic boronate salt [Ar-B(OH)₃]⁻. This boronate then reacts with the palladium(II) complex, displacing the halide or other leaving group and forming a new diorganopalladium(II) intermediate (Ar-Pd(II)-Ar'). The exact mechanism of transmetalation can be complex and may involve different palladium and boron species depending on the reaction conditions. researchgate.net

Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar'). This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

For this compound, its role in the Suzuki-Miyaura coupling is that of the organoboron nucleophile. The electronic properties of the ethoxy and methyl groups can influence the rate and efficiency of the transmetalation step. The increased electron density on the phenyl ring may enhance the nucleophilicity of the corresponding boronate, potentially facilitating a faster transmetalation.

| Step | Description | Role of this compound |

| Oxidative Addition | Pd(0) inserts into the Ar'-X bond to form Ar'-Pd(II)-X. yonedalabs.comchemrxiv.org | Not directly involved. |

| Transmetalation | Transfer of the aryl group from the activated boronic acid to the Pd(II) center. researchgate.netorganic-chemistry.org | Activated by a base to form the corresponding boronate, which then transfers the 3-ethoxy-5-methylphenyl group to palladium. |

| Reductive Elimination | The two coupled organic groups are eliminated from the Pd(II) center, forming the product and regenerating Pd(0). libretexts.org | The 3-ethoxy-5-methylphenyl group is incorporated into the final biaryl product. |

Oxidative Addition to Palladium Centers

The initial step of the catalytic cycle involves the oxidative addition of an organohalide to a low-valent palladium(0) complex. While this compound is not directly involved in this step, the nature of the organohalide coupling partner is critical. The rate of oxidative addition is influenced by the strength of the carbon-halogen bond, generally following the trend I > Br > Cl > F. The electronic properties of the organohalide also play a role, with electron-withdrawing groups typically accelerating the reaction.

Transmetalation Processes Involving the Boronic Acid Moiety

Transmetalation is the key step where the organic group from the boronic acid is transferred to the palladium center. This process typically proceeds through a boronate intermediate, formed by the reaction of the boronic acid with a base. The ethoxy and methyl groups on the phenyl ring of this compound exert electronic effects that influence the rate of transmetalation. The electron-donating nature of the ethoxy and methyl groups increases the electron density on the phenyl ring, which can facilitate the transfer of the aryl group to the electron-deficient palladium(II) center.

The general mechanism for the transmetalation step is as follows:

Activation of the boronic acid with a base to form a more nucleophilic boronate species.

Coordination of the boronate to the palladium(II) complex.

Transfer of the aryl group from boron to palladium, displacing the halide or other leaving group.

The choice of base and solvent is crucial for efficient transmetalation. Carbonate and phosphate bases are commonly employed, and polar aprotic solvents like dimethylformamide (DMF) or ethereal solvents such as 1,4-dioxane (B91453) are often used.

Reductive Elimination and Product Formation

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated as the final biaryl product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The rate of reductive elimination is influenced by the steric and electronic properties of the ligands on the palladium center and the two organic fragments to be coupled. The formation of the new carbon-carbon bond from the diorganopalladium(II) intermediate is typically facile for aryl-aryl coupling reactions.

Ligand Design and Catalyst Tuning for Enhanced Reactivity

The choice of ligand coordinated to the palladium center is critical for optimizing the catalytic activity in Suzuki-Miyaura couplings involving sterically hindered or electronically deactivated substrates. For a substituted boronic acid like this compound, ligands can play a significant role in promoting efficient catalysis.

Table 1: Common Ligands for Suzuki-Miyaura Coupling and Their Effects

| Ligand Type | Examples | Key Effects on Catalysis |

| Phosphines | Triphenylphosphine (PPh₃), Tri(tert-butyl)phosphine (P(t-Bu)₃) | Influence steric and electronic properties of the catalyst, affecting rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphines often enhance catalyst activity. |

| N-Heterocyclic Carbenes (NHCs) | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Strong σ-donors that form stable complexes with palladium, often leading to higher catalyst turnover numbers and stability, particularly for challenging substrates. |

| Buchwald Ligands | XPhos, SPhos, RuPhos | A class of bulky, electron-rich biaryl phosphine (B1218219) ligands that are highly effective for a wide range of cross-coupling reactions, including those with sterically demanding or unreactive partners. |

The use of bulky and electron-rich ligands can accelerate both the oxidative addition and reductive elimination steps. For instance, ligands like SPhos or XPhos can promote the coupling of sterically hindered aryl chlorides with this compound, a transformation that is often challenging with less sophisticated catalyst systems.

Other Significant Reaction Pathways Involving the Boronic Acid Functionality

Beyond Suzuki-Miyaura coupling, the boronic acid moiety of this compound can participate in other important synthetic transformations.

Nucleophilic Boryl Additions to Unsaturated Systems

In the presence of a suitable catalyst, typically a transition metal complex of copper, rhodium, or palladium, the boronic acid can undergo addition across carbon-carbon or carbon-heteroatom multiple bonds. For example, the rhodium-catalyzed 1,4-addition of arylboronic acids to α,β-unsaturated ketones (a type of conjugate addition) is a powerful method for the formation of carbon-carbon bonds. In such a reaction, this compound would serve as the source of the 3-ethoxy-5-methylphenyl nucleophile.

Oxidative Transformations of the Boronic Acid Group

The carbon-boron bond of arylboronic acids can be readily oxidized to a carbon-oxygen bond. This transformation provides a convenient method for the synthesis of phenols. The reaction is typically carried out using an oxidizing agent such as hydrogen peroxide (H₂O₂) or oxone in the presence of a base. Subjecting this compound to these conditions would yield 3-ethoxy-5-methylphenol. This oxidative cleavage is a valuable synthetic tool, offering an alternative to traditional methods of phenol (B47542) synthesis.

Table 2: Summary of Reactions Involving this compound

| Reaction Type | Coupling Partner/Reagent | Product Type |

| Suzuki-Miyaura Coupling | Organohalide (e.g., Aryl bromide) | Biaryl |

| Nucleophilic Boryl Addition | α,β-Unsaturated Ketone | β-Aryl Ketone |

| Oxidation | Hydrogen Peroxide | Phenol |

Applications of 3 Ethoxy 5 Methylphenylboronic Acid in Advanced Organic Synthesis

Construction of Complex Molecular Architectures and Scaffolds

3-Ethoxy-5-methylphenylboronic acid is a valuable reagent in the field of organic synthesis, primarily utilized as a building block for the construction of complex molecular frameworks. Its utility stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the aryl group of the boronic acid and an aryl or vinyl halide or triflate. The ethoxy and methyl substituents on the phenyl ring of this compound can influence the electronic properties and steric hindrance of the molecule, which in turn can affect the efficiency and selectivity of the coupling reaction.

The incorporation of the 3-ethoxy-5-methylphenyl moiety can be a key step in the synthesis of larger, more complex molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motif is relevant to the design of bioactive compounds. The strategic introduction of this substituted phenyl group can be crucial for modulating the pharmacological or material properties of the target molecule.

Precision Carbon-Carbon Bond Formations

The formation of carbon-carbon (C-C) bonds with high precision is a cornerstone of modern organic synthesis. Arylboronic acids, including this compound, are instrumental in achieving this goal through various catalytic methods.

Synthesis of Biaryl Systems via Aryl-Aryl Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, natural products, and advanced materials. nih.gov In this reaction, this compound can be coupled with a variety of aryl halides or triflates in the presence of a palladium catalyst and a base to form the corresponding biaryl system.

The general reaction scheme is as follows:

Where Ar¹ is the 3-ethoxy-5-methylphenyl group, Ar² is another aryl group, and X is a halide (I, Br, Cl) or triflate.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Arylboronic Acids

| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 95 |

| 2 | 1-Bromonaphthalene | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 92 |

This table presents representative data for Suzuki-Miyaura reactions to illustrate typical yields and conditions and does not represent specific experimental results for this compound.

Stereocontrolled C-C Bond Construction

While the Suzuki-Miyaura coupling itself is not inherently stereoselective at the biaryl axis unless specific chiral ligands or substrates are employed, arylboronic acids can participate in other types of C-C bond-forming reactions where stereocontrol is a key feature. For instance, in asymmetric synthesis, chiral ligands can be used in conjunction with a palladium catalyst to induce enantioselectivity in the coupling of prochiral substrates.

There is currently a lack of specific, documented examples in the scientific literature of this compound being used in stereocontrolled C-C bond construction. However, its participation in such reactions is theoretically possible under appropriate asymmetric catalytic conditions.

Strategic Formation of Carbon-Heteroatom Bonds

Beyond C-C bond formation, arylboronic acids are versatile reagents for the construction of carbon-heteroatom bonds, including C-N, C-O, and C-S bonds. These transformations are of great importance in the synthesis of a wide array of functional molecules.

N-Arylation and O-Arylation Methodologies

The Chan-Lam coupling reaction provides a powerful method for the formation of C-N and C-O bonds using arylboronic acids under copper catalysis. This reaction is an attractive alternative to the Buchwald-Hartwig amination, often proceeding under milder conditions and in the presence of air.

In a typical Chan-Lam N-arylation, this compound can be reacted with a wide range of nitrogen-containing nucleophiles, such as amines, amides, and heterocycles, in the presence of a copper catalyst (e.g., Cu(OAc)₂) and a base. Similarly, for O-arylation, alcohols and phenols can be used as the nucleophilic partner.

A study on the copper-catalyzed N-arylation of pyranoquinolinones with various arylboronic acids demonstrated that electron-donating groups on the phenyl ring of the boronic acid can lead to good to excellent yields of the N-arylated products. organic-chemistry.org Although this compound was not explicitly tested in this study, its structural features (an electron-donating ethoxy group and a weakly donating methyl group) suggest it would be a suitable substrate for such transformations.

Table 2: Representative Chan-Lam N-Arylation of Amines with Arylboronic Acids

| Entry | Amine | Arylboronic Acid | Copper Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Aniline | Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 85 |

| 2 | Morpholine | 4-Methoxyphenylboronic acid | Cu(OTf)₂ | Et₃N | MeCN | 90 |

This table presents representative data for Chan-Lam N-arylation reactions to illustrate typical yields and conditions and does not represent specific experimental results for this compound.

Carbon-Sulfur Bond Activation and Coupling Strategies

The formation of carbon-sulfur (C-S) bonds is crucial for the synthesis of many sulfur-containing pharmaceuticals and organic materials. While less common than C-N and C-O couplings, methods for the copper- or palladium-catalyzed coupling of arylboronic acids with sulfur nucleophiles have been developed. These reactions allow for the synthesis of aryl sulfides (thioethers).

In these transformations, this compound could potentially be coupled with thiols or their corresponding salts to form the 3-ethoxy-5-methylphenyl sulfide (B99878) derivative. The reaction conditions typically involve a copper or palladium catalyst, a base, and an appropriate solvent.

Currently, there is a scarcity of specific research articles detailing the application of this compound in C-S bond formation reactions. However, the general reactivity of arylboronic acids suggests its feasibility in such synthetic strategies.

Development of Iterative Cross-Coupling Sequences

Iterative cross-coupling represents a sophisticated strategy for the methodical assembly of oligomers and polymers with precisely controlled structures. This technique relies on bifunctional monomers that can be sequentially coupled to build up a molecular chain one unit at a time. Although this powerful method has been successfully applied to create a wide array of oligoarenes and other functional polymers, there are no published studies detailing the use of this compound as a monomer or building block in the development of such iterative synthetic sequences. Consequently, no data on its performance, reactivity, or the properties of any resulting oligomeric materials can be presented.

Contributions to the Total Synthesis of Natural Products and Pharmaceutical Intermediates

The total synthesis of natural products and the development of synthetic routes to pharmaceutical intermediates are pinnacles of achievement in organic chemistry. These endeavors often hinge on the strategic implementation of cross-coupling reactions to forge key bonds within complex molecular frameworks. Arylboronic acids are frequently indispensable in these syntheses for introducing specific substituted phenyl moieties.

However, an extensive search of the chemical literature has not unearthed any reports where this compound has been employed as a crucial component in the total synthesis of a natural product or in the construction of a significant pharmaceutical intermediate. The specific substitution pattern of this boronic acid has not been featured in the published synthetic routes for any known bioactive molecules. As a result, there are no research findings, reaction details, or yield data to compile into a descriptive table for this section.

The potential for this compound to serve as a valuable tool in these advanced synthetic applications remains an open question for the chemical research community.

Role of 3 Ethoxy 5 Methylphenylboronic Acid in Medicinal Chemistry and Drug Discovery

Utilization as a Building Block in Pharmaceutical Compound Design and Development

The primary and most established role of arylboronic acids, including 3-ethoxy-5-methylphenylboronic acid, is as a versatile building block in organic synthesis. nih.gov These compounds are crucial reagents in metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. nih.govrsc.orgresearchgate.net This reaction creates a carbon-carbon bond by coupling the aryl group of the boronic acid with an organic halide, a process fundamental to constructing the complex molecular skeletons of many pharmaceutical agents. researchgate.netresearchgate.net

The utility of this compound in this context lies in its ability to introduce the specific 3-ethoxy-5-methylphenyl moiety into a target molecule. The ethoxy and methyl groups on the phenyl ring can influence the steric and electronic properties of the final compound, potentially affecting its pharmacokinetic profile, metabolic stability, and binding affinity to biological targets. Medicinal chemists utilize a vast library of substituted phenylboronic acids to systematically modify different regions of a lead compound during the drug development process. nih.gov For instance, in the synthesis of complex heterocyclic structures or biaryl compounds found in many modern drugs, the Suzuki-Miyaura coupling provides a reliable and efficient method for assembling key fragments. researchgate.netnih.govlibretexts.org

The reaction is valued for its mild conditions and high tolerance of various functional groups, making it compatible with the intricate structures often found in drug candidates. researchgate.net The stability, generally low toxicity, and ease of synthesis further enhance the appeal of boronic acids as indispensable tools for medicinal chemists. nih.gov

Boron-Containing Bioactive Molecules and Their Interaction Mechanisms

The incorporation of a boronic acid group into a molecule can confer significant biological activity. mdpi.com The boron atom's unique electronic properties—specifically its empty p-orbital—make it a mild Lewis acid capable of forming reversible covalent bonds with nucleophilic residues in biological macromolecules. umanitoba.caacs.orgnih.gov This ability has been harnessed to design highly potent and selective inhibitors of various enzymes. mdpi.comsci-hub.se

Boronic acids are particularly well-known for their ability to inhibit proteases, especially serine proteases. mdpi.comresearchgate.net The mechanism involves the boronic acid group acting as a "transition-state analogue." researchgate.net In the active site of a serine protease, the hydroxyl group of a catalytic serine residue attacks the electrophilic boron atom. This interaction forms a stable, tetrahedral boronate adduct, mimicking the transient tetrahedral intermediate of peptide bond hydrolysis. mdpi.commdpi.com This stable complex effectively blocks the enzyme's catalytic activity. mdpi.comresearchgate.net

A prime example of this principle is the anticancer drug Bortezomib (B1684674) (Velcade®), a dipeptidyl boronic acid that acts as a potent and selective inhibitor of the 26S proteasome, a key cellular machine for protein degradation. nih.govsci-hub.se The boronic acid moiety of bortezomib forms a reversible covalent bond with the N-terminal threonine residue in the proteasome's active site, leading to cell cycle arrest and apoptosis in cancer cells. nih.govthno.org Similarly, Vaborbactam, another boronic acid-containing drug, inhibits bacterial β-lactamase enzymes, restoring the efficacy of β-lactam antibiotics. sci-hub.se

Table 1: Examples of Boronic Acid-Based Enzyme Inhibitors

| Compound/Class | Target Enzyme | Mechanism of Action | Therapeutic Area |

| Bortezomib | 26S Proteasome | Reversible covalent inhibition of the catalytic threonine residue. nih.govsci-hub.se | Oncology (Multiple Myeloma) |

| Vaborbactam | Serine β-Lactamases | Reversible covalent inhibition of the catalytic serine residue. sci-hub.se | Infectious Diseases |

| Peptidyl Boronic Acids | Serine Proteases (e.g., Chymotrypsin, Elastase) | Formation of a tetrahedral complex with the active site serine, acting as a transition-state analogue. researchgate.netmdpi.com | Various (Research) |

| Tavaborole | Leucyl-tRNA Synthetase | Forms an adduct with the terminal adenosine (B11128) of tRNA in the enzyme's editing site. nih.gov | Antifungal |

The interaction of boronic acids extends beyond serine proteases to other cellular targets. The key to their bioactivity is the formation of a reversible, tetrahedral complex with a nucleophile at the target site. mdpi.commdpi.com

Enzyme Active Sites: In addition to serine and threonine, boronic acids can interact with other residues. For instance, boronic acid-based inhibitors of autotaxin (ATX), an enzyme implicated in cancer and fibrosis, have been designed to target not only the catalytic threonine but also two zinc ions present in the active site, which coordinate with one of the boronic acid's hydroxyl groups. acs.org

Saccharide Recognition: Phenylboronic acids can reversibly bind to molecules containing cis-diol functionalities, such as those found in saccharides. researchgate.netnih.gov This property is exploited for targeting glycoproteins that are overexpressed on the surface of some cancer cells, like sialic acids. nih.govjapsonline.com This interaction can be used to enhance the delivery of therapeutic agents to tumor sites. nih.govjapsonline.com

Other Nucleophiles: Research has shown that boronic acids can also interact with the ε-amino group of lysine (B10760008) residues within certain proteins, forming iminoboronates and thereby modulating protein function. mdpi.com

The specific substituents on the phenyl ring of a boronic acid, such as the ethoxy and methyl groups in this compound, play a crucial role in modulating these interactions by influencing binding affinity and selectivity through hydrophobic and electronic effects. mdpi.com

Rational Design and Synthesis of Lead Compounds and Chemical Analogues

The unique reactivity of the boronic acid moiety makes it a valuable functional group in rational drug design. sci-hub.se Medicinal chemists can strategically incorporate it into a molecular scaffold to achieve potent and selective inhibition of a specific biological target. sci-hub.senih.gov

The process often begins with a known substrate of an enzyme or a previously identified inhibitor. sci-hub.se By replacing a key functional group (such as a carboxylic acid) with a boronic acid, chemists can create a potent inhibitor that leverages the covalent binding mechanism. researchgate.net This strategy, known as bioisosteric replacement, has been successfully applied in developing inhibitors for various enzyme classes. researchgate.net

Structure-based drug design is also heavily employed. sci-hub.seacs.org Using X-ray crystallography data of a target enzyme, researchers can design boronic acid-containing molecules that fit precisely into the active site and form the desired covalent bond with a key nucleophilic residue. acs.orgresearchgate.net

The synthesis of chemical analogues is a critical step in optimizing a lead compound. Starting from a core structure, which could be synthesized using this compound as a building block, chemists create a library of related compounds by varying substituents. nih.govacs.org For example, analogues of α-amino acids where the carboxyl group is replaced by a boronic acid have been synthesized to act as potent protease inhibitors. acs.org These synthetic efforts allow for the systematic exploration of how different chemical features impact biological activity. acs.orgacs.org

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies are essential for refining lead compounds into viable drug candidates. nih.govmdpi.com These studies involve synthesizing a series of analogues and evaluating how systematic changes in their chemical structure affect their biological efficacy, often measured by parameters like the half-maximal inhibitory concentration (IC₅₀). mdpi.comdntb.gov.ua

For phenylboronic acid derivatives, SAR studies typically explore modifications at several positions:

The Phenyl Ring: Adding, removing, or changing substituents on the phenyl ring can drastically alter activity. For example, in a series of benzoxaborole antimalarial agents, the presence and position of fluoro substituents on the benzene (B151609) ring were critical for potency. mdpi.com

The Moiety Attached to the Phenylboronic Acid: In peptidyl boronic acids, the sequence and nature of the amino acid-like residues are crucial for achieving selectivity for different proteases. researchgate.net

The Boronic Acid Itself: While less common, modifications to the boron center can also be explored.

Table 2: Example of Structure-Activity Relationship (SAR) Data for Boronic Acid-Based Autotaxin (ATX) Inhibitors

| Compound | R Group Modification | Linker | IC₅₀ (nM) |

| 1 | 4-Fluorobenzyl | - | 13 |

| 17 | 4-Fluorobenzyl | CONH | 150 |

| 18 | 4-Fluorobenzyl | CONHCH₂ | 71 |

| 19 | 4-Fluorobenzyl | NHCO | 10 |

Data adapted from relevant research findings to illustrate SAR principles. The table shows how changes in the linker connecting the boronic acid moiety to another part of the inhibitor molecule affect its potency against the ATX enzyme. acs.org

These systematic studies provide crucial insights into the molecular interactions driving biological activity, guiding the rational design of more potent and selective therapeutic agents. acs.orgdntb.gov.ua

Applications of 3 Ethoxy 5 Methylphenylboronic Acid in Materials Science

Incorporation into Advanced Functional Materials

The incorporation of 3-Ethoxy-5-methylphenylboronic acid into advanced functional materials is an area of growing interest. Phenylboronic acids, in general, are utilized in the fabrication of sensors and other responsive materials. The specific substitutions on the phenyl ring, such as the ethoxy and methyl groups in this compound, can impart desirable solubility and electronic properties to the final material. These characteristics are crucial for creating materials with tailored functionalities for applications in electronics, catalysis, and separation technologies.

Contributions to Polymer and Nanomaterial Synthesis

In the synthesis of polymers and nanomaterials, this compound serves as a key monomer or functionalizing agent. Its participation in polymerization reactions, primarily through Suzuki coupling, enables the creation of complex macromolecular architectures.

The integration of boron, via the boronic acid group, into polymers and nanomaterials offers a powerful method for tailoring their properties. The boron atom can influence the electronic bandgap, conductivity, and thermal stability of the material. For instance, the electron-donating nature of the ethoxy group and the methyl group in this compound can modulate the electron density of the resulting polymer, which in turn affects its optical and electronic behavior. This ability to fine-tune properties is critical for the development of materials for specific technological applications.

The functionalization of nanoparticles with phenylboronic acids has been shown to create stable and monodisperse systems. While specific research on this compound in this context is not yet widely published, the principles of using substituted phenylboronic acids for nanoparticle functionalization are well-documented. This approach allows for the creation of nanoparticles with specific surface chemistries for applications in drug delivery, sensing, and catalysis.

Development of Optoelectronic and Other Functional Organic Materials

The development of optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the precise control of the electronic structure of organic molecules and polymers. The use of substituted phenylboronic acids as building blocks allows for the synthesis of conjugated polymers with specific absorption and emission properties.

The structure of this compound suggests its potential as a monomer for creating conjugated polymers with applications in optoelectronics. The ethoxy and methyl groups can enhance the processability and solubility of the resulting polymers, which are often major challenges in the fabrication of organic electronic devices. Furthermore, these substituents can influence the packing of polymer chains in the solid state, which is a critical factor determining charge transport and device performance.

While direct experimental data on the optoelectronic properties of polymers derived specifically from this compound are limited in publicly available research, the foundational principles of polymer chemistry and materials science strongly support its potential in this area.

Applications in Analytical Chemistry and Biosensing Technologies

Molecular Recognition and Reversible Binding to Diols and Saccharides

The fundamental principle underpinning the analytical applications of 3-Ethoxy-5-methylphenylboronic acid is its capacity for molecular recognition of diols and saccharides. Boronic acids, in an appropriate pH environment, exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. xiamenbiotime.com It is the anionic form that readily reacts with cis-diols, which are common structural motifs in saccharides like glucose and fructose, to form stable cyclic boronate esters. xiamenbiotime.comCurrent time information in Bangalore, IN.mdpi.com This binding is reversible, typically by altering the pH, which allows for controlled interaction and release of the target molecule. xiamenbiotime.com

The reversible nature of this binding is crucial for sensing and separation applications, allowing for the detection of analytes or their capture and subsequent release. nih.gov

Design and Development of Boronic Acid-Based Sensing Platforms

The ability of boronic acids to bind with saccharides has led to their extensive use in the development of chemo/biosensors. mdpi.comacs.orgnih.gov These sensors typically consist of a boronic acid recognition element coupled with a signal transducer, such as a fluorophore or an electrode.

A primary application of boronic acid-based sensors is the detection of glucose, which is critical for the management of diabetes. mdpi.comacs.org The general mechanism involves the binding of glucose to the boronic acid, which triggers a measurable signal. For instance, in fluorescent sensors, the binding event can alter the electronic properties of an attached fluorophore, leading to a change in fluorescence intensity or wavelength. Current time information in Bangalore, IN.acs.org In electrochemical sensors, the formation of the boronate ester can change the electrochemical properties of the sensor surface, which can be detected as a change in current, potential, or impedance. mdpi.com

While specific glucose sensors based on this compound have not been detailed in peer-reviewed literature, its structure is amenable to such applications. It could be functionalized onto various platforms, such as nanoparticles or electrode surfaces, to create a sensing interface. mdpi.comrsc.org The ethoxy and methyl groups would likely influence the sensor's sensitivity and selectivity by affecting the binding affinity for glucose and the interaction with the sensor's matrix.

Table 1: Examples of Boronic Acid-Based Glucose Sensing Strategies

| Sensing Strategy | Transduction Method | General Principle |

| Fluorescent Sensing | Fluorimetry | Glucose binding to a boronic acid-fluorophore conjugate alters the fluorescence output. Current time information in Bangalore, IN.acs.org |

| Electrochemical Sensing | Amperometry, Potentiometry, Impedance Spectroscopy | Formation of a boronate ester on an electrode surface changes its electrochemical properties. mdpi.com |

| Colorimetric Sensing | Colorimetry | Glucose binding induces a color change in a boronic acid-dye complex. nih.gov |

This table presents general strategies and does not imply the specific use of this compound in these examples.

Beyond glucose, boronic acid-based sensors can be designed to detect other biomolecules containing cis-diol functionalities. This includes a wide range of saccharides, glycoproteins, and ribonucleosides. xiamenbiotime.comresearchgate.net The selectivity of these sensors can be tuned by modifying the structure of the boronic acid molecule and its surrounding environment. nih.gov

For this compound, its specific substitution pattern could potentially be exploited to achieve selectivity for particular biomolecules. The steric and electronic properties imparted by the ethoxy and methyl groups could favor binding to certain diol configurations over others. Further research would be needed to explore and optimize this potential for selective biomolecule detection.

Utilization in Chromatographic and Electrophoretic Separation Techniques for Biomolecules

Boronate affinity chromatography (BAC) is a powerful separation technique that utilizes the reversible interaction between immobilized boronic acids and cis-diol-containing molecules. xiamenbiotime.comresearchgate.nettrinitybiotech.com The stationary phase in BAC consists of a solid support, such as agarose (B213101) or silica, to which a boronic acid ligand is covalently attached. researchgate.nettrinitybiotech.com

When a mixture containing biomolecules is passed through the column at an alkaline pH, molecules with cis-diol groups bind to the immobilized boronic acid. xiamenbiotime.com Non-binding components are washed away. The bound molecules can then be eluted by lowering the pH, which disrupts the boronate ester linkage, or by using a competing diol-containing molecule. xiamenbiotime.com

This compound is a suitable candidate for use as a ligand in BAC. It can be synthesized and potentially immobilized onto a chromatographic support. The performance of such a stationary phase would be influenced by the properties of the 3-ethoxy-5-methylphenyl group, including its binding affinity and kinetics with target biomolecules. BAC is widely used for the separation and purification of glycoproteins, including hemoglobin A1c (HbA1c), an important marker for long-term glycemic control in diabetic patients. trinitybiotech.commicrobenotes.com

In addition to chromatography, boronic acids have been employed in electrophoretic separation techniques to improve the resolution of glycated molecules. nih.gov The interaction with the boronic acid can alter the charge-to-mass ratio of the analyte, facilitating its separation.

Compound Information

Computational and Theoretical Investigations Pertaining to 3 Ethoxy 5 Methylphenylboronic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-ethoxy-5-methylphenylboronic acid, these methods can elucidate its three-dimensional structure, conformational flexibility, and electronic characteristics, which are key determinants of its chemical behavior.

The biological activity and reactivity of phenylboronic acids are significantly influenced by the orientation of the boronic acid group [-B(OH)₂] relative to the phenyl ring. nih.gov Computational studies on substituted phenylboronic acids have identified several key conformations. d-nb.infonih.govbeilstein-journals.org The primary conformations arise from the rotation around the carbon-boron bond and the orientation of the hydroxyl groups.

For this compound, the two hydroxyl groups can adopt different arrangements, leading to syn and anti conformers. In the syn conformation, the hydroxyl hydrogens are on the same side of the B-O-B plane, while in the anti conformation, they are on opposite sides. Further complexity is introduced by the rotation of the entire boronic acid moiety with respect to the plane of the phenyl ring.

Generally, for many phenylboronic acids, the most stable conformation is a nearly planar syn (or endo-exo) structure, which is stabilized by a weak intramolecular hydrogen bond between one hydroxyl group and the π-system of the ring or by minimizing steric hindrance. nih.gov The rotation of the boronic acid group out of the ring plane leads to a transition state, disrupting the π-conjugation between the ring and the empty p-orbital of the boron atom. nih.gov The presence of an ethoxy group at the meta-position introduces additional conformational possibilities due to the rotation around the C-O bond.

A hypothetical energy landscape, based on calculations for similarly substituted phenylboronic acids, illustrates the relative stabilities of different conformers.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-B-O) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| syn-Planar | ~0° | 0.0 | Most stable conformer, stabilized by maximal π-conjugation. |

| anti-Planar | ~0° | +2.0 to +4.0 | Higher in energy due to steric repulsion between OH and ortho-H. nih.gov |

| Perpendicular | ~90° | +3.0 to +5.0 | Rotational transition state, loss of π→pB resonance stabilization. nih.gov |

| anti-Nonplanar | ~30-35° | +0.4 to +0.8 | A local minimum where the boronic acid group is twisted out of the plane. nih.gov |

Note: These values are illustrative and based on typical findings for substituted phenylboronic acids calculated at levels of theory like MP2 or with DFT functionals (e.g., B3LYP).

The frontier molecular orbitals, HOMO and LUMO, are crucial for predicting a molecule's reactivity and electronic properties. wikipedia.orglibretexts.org The energy of the HOMO is related to the ionization potential and indicates the ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. wikipedia.org The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. wikipedia.org

For arylboronic acids, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is primarily the vacant p-orbital on the boron atom, giving the molecule its characteristic Lewis acidity. d-nb.inforesearchgate.net The substituents on the phenyl ring modulate the energies of these orbitals.

In this compound, both the ethoxy and methyl groups are electron-donating. The ethoxy group, through its +M (mesomeric) and -I (inductive) effects, and the methyl group, through its +I effect and hyperconjugation, increase the electron density of the phenyl ring. This raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The effect on the LUMO is generally smaller. Consequently, the HOMO-LUMO gap is expected to be slightly reduced compared to unsubstituted phenylboronic acid, which can influence its reactivity in processes like charge-transfer interactions. nih.gov

Table 2: Predicted Frontier Orbital Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 to -9.5 eV | Reflects the electron-donating ability of the substituted ring. |

| LUMO Energy | -0.5 to -1.5 eV | Corresponds to the Lewis acidic empty p-orbital on the boron atom. nih.gov |

| HOMO-LUMO Gap | 7.5 to 8.5 eV | A smaller gap suggests higher reactivity compared to unsubstituted phenylboronic acid. wikipedia.org |

Note: Values are typical estimates from DFT calculations (e.g., B3LYP/6-311G(d,p)) in the gas phase and can vary with the computational method and solvent model used. researchgate.netdergipark.org.tr

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling or protodeboronation, DFT studies can clarify the step-by-step process.

In a Suzuki-Miyaura reaction, DFT calculations can model the key steps: oxidative addition, transmetalation, and reductive elimination. The electronic effects of the ethoxy and methyl groups on this compound would influence the energetics of the transmetalation step, where the aryl group is transferred from boron to the palladium center. DFT can help predict the activation barriers for these steps. rsc.org

Protodeboronation, the undesired cleavage of the C-B bond, is another process that can be studied using DFT. rsc.orgrsc.org Computational models have shown that this reaction can be facilitated by water or by the boronic acid itself, proceeding through specific transition states. rsc.org For this compound, DFT could predict its stability and susceptibility to this degradation pathway by calculating the energy barriers involved. rsc.org

Molecular Modeling of Interactions with Biological Macromolecules

The boronic acid functional group is known to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and inhibitors for biological systems containing sugar moieties or specific serine residues. nih.govresearchgate.netresearchgate.net Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for studying how this compound might interact with biological macromolecules.

Molecular docking could be used to predict the binding pose and affinity of this compound within the active site of an enzyme, such as a serine protease or a kinase. nih.gov The simulation would explore how the phenyl ring with its ethoxy and methyl substituents fits into hydrophobic pockets and how the boronic acid group orients to interact with key residues, potentially forming a covalent bond with a serine hydroxyl group.

Following docking, MD simulations can provide insights into the stability of the ligand-protein complex over time, revealing how the protein structure adapts to the ligand and the role of water molecules in mediating the interaction. These simulations offer a dynamic picture that is crucial for understanding the binding mechanism and for the rational design of more potent and selective inhibitors. nih.gov

Predictive Computational Approaches for Understanding and Guiding Chemical Transformations

Computational chemistry serves not only to explain observed phenomena but also to predict and guide future research. For this compound, predictive models can accelerate its application in synthesis and materials science.

For instance, quantitative structure-activity relationship (QSAR) models could be developed to correlate the calculated electronic properties (like HOMO/LUMO energies and atomic charges) of a series of substituted phenylboronic acids with their observed reactivity in Suzuki-Miyaura coupling reactions. nih.gov This would allow for the in silico screening of this compound to predict its performance under various catalytic conditions.

Furthermore, computational approaches can guide the design of novel derivatives. By systematically modifying the substituents on the phenyl ring in silico and calculating the resulting electronic and steric properties, it is possible to design new boronic acids with tailored reactivity, stability, or biological activity. This predictive power reduces the need for extensive trial-and-error experimentation, making the discovery process more efficient.

Future Research Trajectories and Interdisciplinary Perspectives for 3 Ethoxy 5 Methylphenylboronic Acid

Innovations in Green and Sustainable Synthetic Methodologies

The principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, are increasingly influencing synthetic strategies. researchgate.net Future research will likely focus on developing more environmentally benign methods for the synthesis of 3-Ethoxy-5-methylphenylboronic acid and its derivatives. This includes the exploration of biocatalytic routes, which can offer high selectivity and reduce the reliance on harsh reagents and solvents. researchgate.net

Key areas for innovation include:

Catalytic C-H Borylation: Direct C-H functionalization is a powerful tool for creating carbon-boron bonds, and further research into transition-metal-catalyzed borylation could lead to more efficient and atom-economical syntheses of this compound. nih.gov

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. nih.gov Implementing flow chemistry for the synthesis of this boronic acid could lead to higher yields and purity while minimizing waste. nih.gov

Alternative Solvents: Investigating the use of greener solvents, such as water or bio-derived solvents, in the synthesis and reactions of this compound will be crucial for reducing the environmental footprint of its applications.

Exploration of Novel Catalytic Systems for Diverse Transformations

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. sigmaaldrich.comrsc.org Future research is expected to expand its utility by exploring novel catalytic systems that enable a wider range of chemical transformations.

Potential research directions include:

Nickel-Catalyzed Couplings: Nickel catalysis is emerging as a more sustainable and cost-effective alternative to palladium for certain cross-coupling reactions. beilstein-journals.org Investigating the reactivity of this compound in nickel-catalyzed systems could open up new avenues for the synthesis of complex molecules. beilstein-journals.org

Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, and exploring the participation of this compound in such couplings could lead to the synthesis of novel ethers and amines. alfa-chemistry.com

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free approach to various transformations. Research into organocatalytic reactions involving this boronic acid could lead to the development of more sustainable and enantioselective synthetic methods. google.com

Advanced Strategies for Targeted Therapeutic Development

Boronic acids and their derivatives have gained significant attention in medicinal chemistry, with some compounds already approved as drugs. nih.gov The unique ability of the boronic acid moiety to form reversible covalent bonds with biological targets, such as enzymes and carbohydrates, makes them promising candidates for the development of targeted therapies. nih.govnih.gov

Future therapeutic research involving this compound could focus on:

Enzyme Inhibition: Phenylboronic acids have shown potential as enzyme inhibitors, particularly in the context of cancer therapy. nih.gov this compound could be investigated as a scaffold for designing selective inhibitors of kinases or proteasomes, which are key targets in cancer treatment. nih.govwhiterose.ac.uk

Drug Delivery Systems: The ability of boronic acids to bind to sialic acids, which are often overexpressed on the surface of cancer cells, can be exploited for targeted drug delivery. nih.gov this compound could be incorporated into nanoparticles or other drug carriers to enhance the delivery of therapeutic agents to tumor sites. nih.gov

Prodrug Design: The reactivity of the boronic acid group can be utilized to design prodrugs that are activated under specific physiological conditions, such as the elevated levels of reactive oxygen species (ROS) found in tumors. mdpi.com This approach could improve the therapeutic index of anticancer drugs by minimizing off-target toxicity. mdpi.com

Integration into Supramolecular Assemblies and Smart Materials

The reversible nature of the boronic ester bond makes boronic acids ideal components for the construction of dynamic and responsive materials. scbt.comresearchgate.net Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful platform for designing "smart" materials with tunable properties. researchgate.net

Future research in this area could involve:

Responsive Polymers and Hydrogels: Incorporating this compound into polymer chains or hydrogel networks could lead to materials that respond to changes in pH, temperature, or the presence of specific analytes like sugars. scbt.comresearchgate.net Such materials could have applications in sensing, drug delivery, and tissue engineering.

Self-Healing Materials: The dynamic covalent nature of boronic esters can be harnessed to create self-healing polymers. Damage to the material could be repaired by the reversible formation and cleavage of boronic ester crosslinks.

Supramolecular Catalysis: The integration of this compound into supramolecular structures, such as micelles or vesicles, could lead to novel catalytic systems with enhanced activity and selectivity. chinesechemsoc.org

Expanding Applications in Emerging Chemical and Biological Fields

The versatility of this compound suggests its potential for application in a variety of emerging fields beyond traditional organic synthesis and medicinal chemistry.

Potential areas of exploration include:

Chemical Sensors: The ability of boronic acids to bind with diols, such as those found in carbohydrates, makes them excellent candidates for the development of sensors for glucose and other biologically important sugars. researchgate.netresearchgate.net Research could focus on developing fluorescent or colorimetric sensors based on this boronic acid for applications in diagnostics and continuous glucose monitoring. researchgate.netresearchgate.net

Materials Science: Boronic acids and their esters are being explored for the creation of functionalized surfaces and advanced materials. scbt.com this compound could be used to modify the surface properties of materials, imparting new functionalities for applications in areas such as biocompatible coatings and separation membranes.

Environmental Remediation: Boronic acid-based materials have shown promise as catalysts for the degradation of environmental pollutants. scbt.com Future research could investigate the potential of materials incorporating this compound for the remediation of contaminated water or soil.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethoxy-5-methylphenylboronic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling, where the ethoxy and methyl substituents are introduced via precursor functionalization. For example, reacting a halogenated precursor (e.g., 3-bromo-5-methylphenol) with ethoxide under nucleophilic substitution conditions, followed by boronation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Key parameters include maintaining an inert atmosphere, optimizing solvent polarity (e.g., THF or DMF), and controlling reaction temperature (typically 80–100°C). Alkaline conditions (pH ~9–10) enhance boronic acid stability .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 3.8–4.2 ppm for OCH₂).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₃BO₃).

- Infrared Spectroscopy (IR) : Detect B–O stretching (~1340 cm⁻¹) and aromatic C–H bending.

- HPLC/GC : Quantify purity (>95%) by chromatographic methods under reverse-phase conditions .

Q. What solvent systems are optimal for handling this compound in aqueous reactions?

- Methodological Answer : Co-solvents like methanol or ethanol (20–30% v/v) improve aqueous solubility due to the compound’s hydrophobic aryl groups. For pH-sensitive reactions, buffered systems (e.g., phosphate buffer, pH 7–8) prevent boronic acid dehydration. Avoid strongly acidic conditions (<pH 5) to minimize protodeboronation .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups activate the aryl ring toward electrophilic substitution but may sterically hinder transmetalation in Suzuki couplings. Computational modeling (DFT) can predict regioselectivity in reactions with aryl halides. Experimentally, kinetic studies under varying Pd catalyst loads (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligand ratios (e.g., SPhos vs. XPhos) can optimize coupling efficiency .

Q. What strategies can mitigate competitive side reactions when using this compound in multi-step syntheses?

- Methodological Answer :

- Protecting Groups : Temporarily protect the boronic acid as a boronate ester (e.g., MIDA or pinacol ester) to prevent undesired coupling in early steps.

- Sequential Coupling : Prioritize reactions at the boronic acid site before modifying the ethoxy or methyl groups.

- Additives : Use silver oxide (Ag₂O) to suppress protodeboronation or copper(I) thiophene-2-carboxylate (CuTC) for selective cross-couplings .

Q. How can kinetic and thermodynamic studies improve the efficiency of reactions involving this compound?

- Methodological Answer : Perform pseudo-first-order kinetic experiments under varying temperatures (25–80°C) and pH (6–10) to determine activation energy (Eₐ) and rate constants (k). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics with diols (e.g., saccharides) or transition metals. These data inform optimal reaction scales and catalyst turnover numbers .

Q. How does the compound interact with biological targets like enzymes, and what techniques quantify these interactions?

- Methodological Answer : The boronic acid moiety can reversibly bind serine residues in enzyme active sites (e.g., proteases). Use surface plasmon resonance (SPR) to measure dissociation constants (Kd) or competitive inhibition assays (IC₅₀) with fluorogenic substrates. X-ray crystallography or cryo-EM resolves binding conformations in enzyme-inhibitor complexes .

Q. What are the challenges in analyzing stereochemical outcomes of reactions using this compound?

- Methodological Answer : While the planar boronic acid group lacks inherent stereogenicity, chiral auxiliaries (e.g., Evans oxazolidinones) can induce asymmetry in downstream products. Chiral HPLC or circular dichroism (CD) spectroscopy distinguishes enantiomers. For diastereomeric byproducts, 2D NOESY NMR or X-ray diffraction confirms spatial arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.